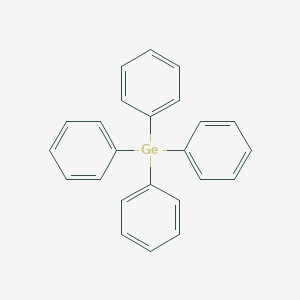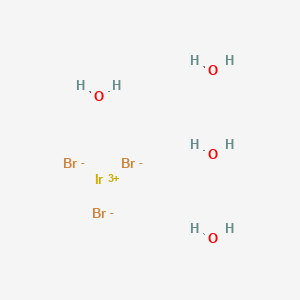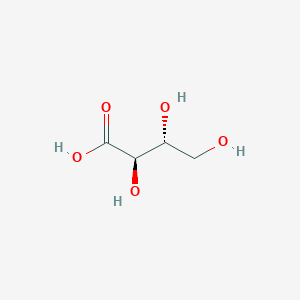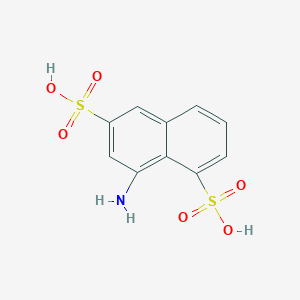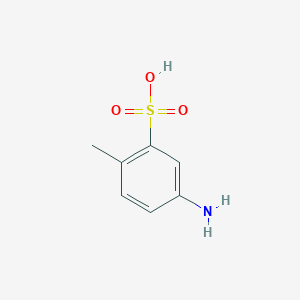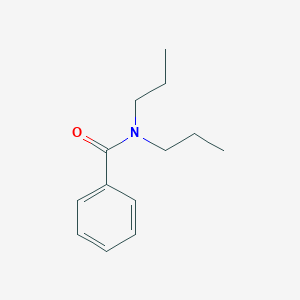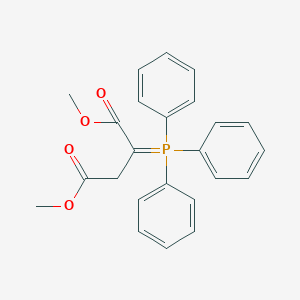
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester, commonly known as dimethyl fumarate (DMF), is an organic compound used in various fields of scientific research. DMF is a white crystalline powder that is soluble in water and has a fruity odor. It is commonly used in the synthesis of polymers, as a flavoring agent, and as a pharmaceutical intermediate. In recent years, DMF has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
生化学的および生理学的効果
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its immunomodulatory effects, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have antioxidant and anti-inflammatory effects. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
実験室実験の利点と制限
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also readily available and relatively inexpensive. However, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has some limitations. It is highly reactive and can react with a variety of compounds, which can make it difficult to work with in some experiments. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also toxic and must be handled with care.
将来の方向性
There are several future directions for research on Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. One area of interest is the development of new therapeutic applications for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has shown promise in the treatment of various diseases, and further research is needed to fully understand its potential. Another area of interest is the development of new synthesis methods for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Current methods are relatively inefficient, and there is a need for more sustainable and cost-effective methods. Finally, there is a need for further research on the mechanism of action of Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. While some progress has been made in understanding its effects, much remains unknown.
合成法
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester can be synthesized through various methods, including the reaction of fumaric acid with methanol in the presence of a catalyst, or through the esterification of fumaric acid with methanol in the presence of a dehydrating agent. The latter method is commonly used in industrial production.
科学的研究の応用
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising therapeutic agent for autoimmune diseases.
特性
CAS番号 |
1104-78-5 |
|---|---|
製品名 |
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester |
分子式 |
C24H23O4P |
分子量 |
406.4 g/mol |
IUPAC名 |
dimethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C24H23O4P/c1-27-23(25)18-22(24(26)28-2)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChIキー |
QPWAALDFLDDMIK-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
正規SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



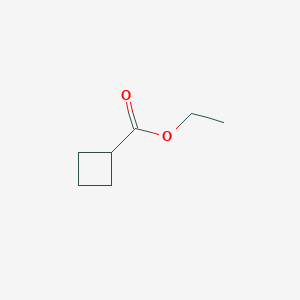
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
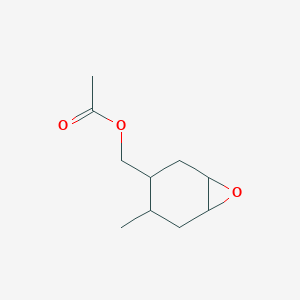
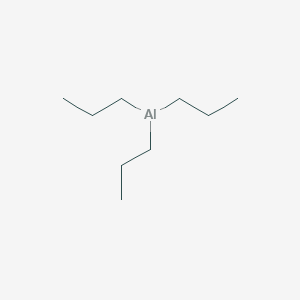
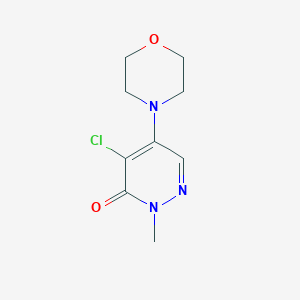
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
